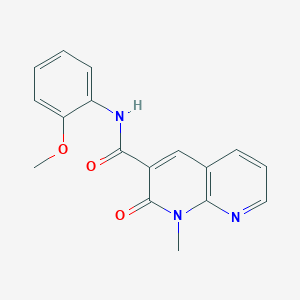

N-(2-methoxyphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Description

Molecular Formula: C₂₃H₁₈FN₃O₃ Average Mass: 403.413 g/mol Monoisotopic Mass: 403.133220 g/mol ChemSpider ID: 5936950

This compound features a 1,8-naphthyridine core substituted with a methyl group at position 1, a 2-oxo-1,2-dihydro moiety, and a carboxamide group linked to a 2-methoxyphenyl ring. Its structure is distinguished by the methoxy group at the ortho position of the phenyl ring, which may influence electronic properties and binding interactions in biological systems.

Properties

IUPAC Name |

N-(2-methoxyphenyl)-1-methyl-2-oxo-1,8-naphthyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3/c1-20-15-11(6-5-9-18-15)10-12(17(20)22)16(21)19-13-7-3-4-8-14(13)23-2/h3-10H,1-2H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZDQCNASBWVBSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NC3=CC=CC=C3OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ester Hydrolysis

Saponification of the ethyl ester using aqueous sodium hydroxide (10% w/v) at 110°C for 5 hours produces the carboxylic acid intermediate. Acidification with hydrochloric acid (pH 2–3) precipitates the product, which is isolated via filtration.

Amide Coupling

Activation of the carboxylic acid with 1,1′-carbonyldiimidazole (CDI) in DMF, followed by reaction with 2-methoxyaniline, yields the target carboxamide. For example, stirring the acid with CDI and 4-(dimethylamino)pyridine (DMAP) in DMF for 4 hours, then adding 2-methoxyaniline, affords the amide in 85–92% yield.

Alternative Methods :

- Direct aminolysis of the ester with 2-methoxyaniline under microwave irradiation (150°C, 30 minutes) avoids the hydrolysis step but requires stringent moisture control.

Functionalization at Position 6 (Optional)

While the target compound lacks substitution at position 6, synthetic routes for analogous compounds reveal methods for introducing substituents. Palladium-catalyzed Suzuki-Miyaura cross-coupling with arylboronic acids enables the incorporation of aromatic groups. For instance, reacting 6-bromo-N-(2-methoxyphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide with 4-methoxyphenylboronic acid in a water-DMF mixture (1:4 v/v) at 110°C in the presence of palladium acetate and sodium carbonate achieves full conversion.

Purification and Characterization

Final purification typically involves recrystallization from acetonitrile or semi-preparative reverse-phase high-performance liquid chromatography (RP-HPLC). Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity. For example, the 1H NMR spectrum of N-(2-methoxyphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide exhibits characteristic signals at δ 8.81 (s, 1H, naphthyridine H-5) and δ 3.87 (s, 3H, OCH3).

Comparative Analysis of Synthetic Routes

Challenges and Mitigation Strategies

- Regioselectivity in Cyclization : Competing pathways may form 1,6- or 1,7-naphthyridine isomers. Using sterically hindered bases like cesium carbonate suppresses undesired isomerization.

- Carboxamide Hydrolysis : The electron-rich 2-methoxyphenyl group increases susceptibility to hydrolysis. Conducting coupling reactions under anhydrous conditions with molecular sieves prevents degradation.

Chemical Reactions Analysis

Types of Reactions: N-(2-methoxyphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.

Reduction: The carbonyl group in the naphthyridine core can be reduced to form an alcohol.

Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) under suitable conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the carbonyl group results in an alcohol derivative.

Scientific Research Applications

Chemistry: In chemistry, N-(2-methoxyphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology: In biological research, this compound has been studied for its potential as a bioactive molecule. It has shown promise in various assays for its ability to interact with biological targets, making it a candidate for drug development .

Medicine: In medicine, N-(2-methoxyphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is being investigated for its therapeutic potential. Preliminary studies suggest it may have anti-inflammatory and anticancer properties, although further research is needed to confirm these effects .

Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but studies suggest that it may influence signaling pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

Structural Features and Substitutions

The table below highlights key structural differences between the target compound and related 1,8-naphthyridine derivatives:

Key Observations :

Position 1 : The methyl group in the target compound contrasts with bulkier substituents like benzyloxy (e.g., 9a) or morpholinylethyl (VL15), which may affect steric hindrance and binding pocket interactions .

Carboxamide Substituent : The 2-methoxyphenyl group differentiates the target from fluorinated benzyl analogs (e.g., 9a, 8b), which are associated with enhanced HIV-1 inhibition due to fluorine’s electronegativity .

Position 4: Hydroxy or amino groups in analogs (e.g., 8, 9a) improve solubility or hydrogen-bonding capacity, whereas the target compound lacks such substitutions .

Key Observations :

- Microwave-assisted synthesis (e.g., Compound 8) and reverse-phase HPLC (e.g., 8b) are efficient for high-yield production .

- The low yield of 9a (14%) highlights challenges in coupling reactions involving bulky substituents .

Physicochemical Properties

Key Observations :

- The target compound’s higher LogP (vs. VL15) suggests lower aqueous solubility, which could limit bioavailability.

Biological Activity

N-(2-methoxyphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic compound belonging to the naphthyridine class, which has attracted attention for its potential biological activities. This article reviews the compound's biological activity, including antimicrobial properties, mechanism of action, and therapeutic potential based on diverse research findings.

Chemical Structure and Properties

The compound's structure features a naphthyridine core with a methoxyphenyl substituent and a carboxamide functional group. This unique arrangement contributes to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of naphthyridine, including the compound in focus, exhibit significant antimicrobial properties. A study highlighted that certain naphthyridine derivatives showed potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanisms underlying these effects include interference with bacterial cell wall synthesis and inhibition of nucleic acid synthesis.

Table 1: Antimicrobial Activity of Naphthyridine Derivatives

| Compound | MIC (µg/mL) | Target Bacteria | Activity Type |

|---|---|---|---|

| N-(2-methoxyphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide | 0.5 | Staphylococcus aureus | Bactericidal |

| Other Derivative A | 0.25 | Escherichia coli | Bacteriostatic |

| Other Derivative B | 0.75 | Pseudomonas aeruginosa | Bactericidal |

The proposed mechanism of action for N-(2-methoxyphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves binding to specific enzymes or receptors within microbial cells. This binding can inhibit critical enzymatic functions necessary for bacterial growth and replication. The compound may also modulate signaling pathways associated with inflammation and cell proliferation in mammalian cells.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antimicrobial Evaluation : In vitro studies demonstrated that N-(2-methoxyphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide exhibited significant inhibition zones against various pathogens, comparable to established antibiotics like ciprofloxacin .

- Anti-inflammatory Properties : Preliminary research suggests that this compound may possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines in cell culture models. Further studies are needed to elucidate the specific pathways involved.

- Cancer Research : The compound has shown promise in preliminary cancer studies, where it was evaluated for its ability to induce apoptosis in cancer cell lines. Results indicated a dose-dependent response in cell viability assays.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing N-(2-methoxyphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide?

- Methodology :

- Step 1 : Condensation of 2-methoxyaniline with a pre-functionalized naphthyridine core (e.g., via a Claisen-Schmidt reaction or nucleophilic substitution) .

- Step 2 : Cyclization under acidic or basic conditions to form the 1,8-naphthyridine scaffold. Microwave-assisted synthesis (140°C, 2 hours) can enhance reaction efficiency .

- Step 3 : Introduction of the carboxamide group via coupling reactions (e.g., using EDC/HOBt or DCC as activators) .

- Yield Optimization : Use polar aprotic solvents (DMF, DMSO) and catalysts like N-ethyl-N-isopropylpropan-2-amine to improve yields (70–97% reported in analogous compounds) .

Q. How is the compound characterized structurally?

- Analytical Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry (e.g., aromatic protons at δ 7.2–9.2 ppm, NH signals at δ 9.8–10.0 ppm) .

- Mass Spectrometry : ESI-MS (e.g., m/z 423 [M+H]+) validates molecular weight .

- IR Spectroscopy : Peaks at 1686–1651 cm⁻¹ confirm C=O (amide/keto) groups .

- X-ray Crystallography : Resolves tautomeric forms (e.g., lactam vs. hydroxy-pyridine tautomers) .

Q. What preliminary biological activities are reported for 1,8-naphthyridine derivatives?

- Key Findings :

- Anticancer Activity : DNA intercalation (e.g., Voreloxin analogs) and inhibition of topoisomerases .

- Antimicrobial Effects : Fluorinated derivatives show enhanced bioactivity due to increased lipophilicity .

- Enzyme Inhibition : Interaction with kinases or proteases via hydrogen bonding with the carboxamide group .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing byproducts?

- Strategies :

- Microwave-Assisted Synthesis : Reduces reaction time (2 hours vs. overnight) and improves purity (e.g., 70% yield for similar compounds) .

- Protecting Groups : Use benzyloxy or tosyl groups to prevent unwanted side reactions during cyclization .

- Chromatography : CombiFlash silica gel chromatography isolates the target compound with >95% purity .

Q. What computational tools are used to predict binding modes with biological targets?

- Methods :

- Molecular Docking (AutoDock, Glide) : Predict interactions with enzyme active sites (e.g., hydrogen bonds with the naphthyridine core and methoxyphenyl group) .

- QSAR Modeling : Correlate substituent effects (e.g., fluorine vs. chlorine) with IC₅₀ values .

- MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories .

Q. How to resolve contradictions in reported bioactivity data?

- Case Study :

- Issue : Discrepancies in IC₅₀ values for similar derivatives may arise from assay conditions (e.g., cell line variability, solvent effects).

- Resolution :

- Standardize protocols (e.g., MTT assay with consistent DMSO concentrations ≤0.1%) .

- Validate via orthogonal assays (e.g., SPR for binding affinity vs. cell-based efficacy) .

Q. What strategies optimize pharmacokinetic properties (e.g., solubility, bioavailability)?

- Approaches :

- Salt Formation : Improve aqueous solubility via hydrochloride or sodium salts .

- Prodrug Design : Mask polar groups (e.g., esterification of carboxamide) for enhanced membrane permeability .

- Lipophilicity Tuning : Introduce fluorinated or methyl groups to balance logP values (target range: 2–4) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.